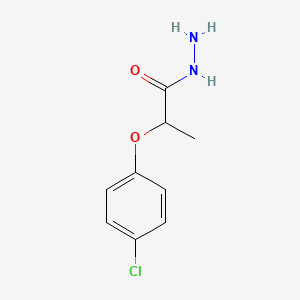

2-(4-Chlorophenoxy)propanehydrazide

Description

The exact mass of the compound 2-(4-chlorophenoxy)propanohydrazide is 214.0509053 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJKEFANLKRJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385818 | |

| Record name | 2-(4-chlorophenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-96-9 | |

| Record name | 2-(4-chlorophenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 2-(4-Chlorophenoxy)propanehydrazide, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 2-(4-chlorophenoxy)propanoic acid, followed by its conversion to the target hydrazide. This document outlines the detailed experimental protocols for each step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

-

Step 1: Synthesis of 2-(4-Chlorophenoxy)propanoic Acid. This initial step involves the reaction of 4-chlorophenol with a 2-halopropanoic acid, such as 2-chloropropionic acid, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the 2-halopropanoic acid.

-

Step 2: Synthesis of this compound. The carboxylic acid obtained in the first step is then converted to its corresponding hydrazide. A common and efficient method for this transformation is a two-stage process involving: a. Esterification: The carboxylic acid is first converted to an ester, for example, a methyl or ethyl ester, by reacting it with the corresponding alcohol in the presence of an acid catalyst. b. Hydrazinolysis: The resulting ester is subsequently reacted with hydrazine hydrate to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 2-(4-Chlorophenoxy)propanoic Acid

This procedure is adapted from the synthesis of similar phenoxypropanoic acids.[1]

Materials:

-

4-Chlorophenol

-

2-Chloropropionic acid

-

Potassium hydroxide

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid

-

n-Hexane

Procedure:

-

In a 1000 mL reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 128.5 g (1 mol) of 4-chlorophenol, 400 mL of dimethyl sulfoxide (DMSO), 108.5 g (1 mol) of 2-chloropropionic acid, and 112.2 g (2 mol) of potassium hydroxide.

-

Add a catalytic amount of a surfactant, such as a quaternary ammonium salt (e.g., 1.5 g of dimethylaminopyridine).

-

Heat the reaction mixture to 80°C and stir for 8 hours.

-

After the reaction is complete, maintain the temperature at 80°C and neutralize the mixture by the dropwise addition of sulfuric acid.

-

Filter the mixture to remove any inorganic salts.

-

Distill the solvent under reduced pressure.

-

To the resulting solid, add n-hexane and stir while cooling to room temperature.

-

Filter the solid product, which is 2-(4-chlorophenoxy)propanoic acid, and dry.

Step 2: Synthesis of this compound

This two-stage protocol is based on standard procedures for the preparation of hydrazides from carboxylic acids.

Stage 2a: Esterification to Methyl 2-(4-chlorophenoxy)propanoate

Materials:

-

2-(4-Chlorophenoxy)propanoic acid

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

In a round-bottom flask, dissolve 20.0 g (0.1 mol) of 2-(4-chlorophenoxy)propanoic acid in 100 mL of methanol.

-

Slowly add 2 mL of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl 2-(4-chlorophenoxy)propanoate.

Stage 2b: Hydrazinolysis to this compound

This procedure is adapted from the synthesis of 2-(4-bromophenoxy)propanohydrazide.[2]

Materials:

-

Methyl 2-(4-chlorophenoxy)propanoate

-

Methanol

-

Hydrazine hydrate (80%)

Procedure:

-

Dissolve the methyl 2-(4-chlorophenoxy)propanoate (e.g., 0.0193 mol) obtained from the previous step in 20 mL of methanol.[2]

-

Slowly add hydrazine hydrate (80%, e.g., 3.50 mL, 0.0679 mol) with stirring.[2]

-

Reflux the reaction mixture for 6 hours, monitoring for completion by TLC.[2]

-

After the reaction is complete, concentrate the mixture by rotary evaporation and pour it into cold water.[2]

-

Filter the precipitated solid product, this compound, and recrystallize from an ethanol/water mixture.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound, based on analogous reactions.

| Step | Reactant 1 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1. Acid Synthesis | 4-Chlorophenol | 1:1 (with 2-chloropropionic acid) | DMSO | Potassium hydroxide | 80 | 8 | ~93[1] |

| 2a. Esterification | 2-(4-Chlorophenoxy)propanoic acid | N/A | Methanol | Sulfuric acid | Reflux | 4-6 | High |

| 2b. Hydrazinolysis | Methyl 2-(4-chlorophenoxy)propanoate | 1:3.5 (with hydrazine hydrate) | Methanol | N/A | Reflux | 6 | High |

Note: Yields are based on analogous reactions and may vary depending on the specific experimental conditions.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway of this compound.

Caption: Synthesis pathway of this compound.

References

Novel Synthesis Methods for 2-(4-Chlorophenoxy)propanehydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 2-(4-Chlorophenoxy)propanehydrazide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and reaction mechanisms to aid researchers in the successful synthesis of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 2-(4-Chlorophenoxy)propanoic acid. The overall strategy involves:

-

Esterification: The carboxylic acid is first converted to its corresponding methyl ester via Fischer esterification. This step activates the carboxyl group for subsequent nucleophilic acyl substitution.

-

Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to yield the desired this compound.

This approach is advantageous due to the ready availability of starting materials, straightforward reaction conditions, and generally high yields.

Reaction Schematics and Workflow

The logical progression of the synthesis is depicted in the following diagrams:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Product | Expected Yield |

| 1. Esterification | 2-(4-Chlorophenoxy)propanoic Acid | Methanol | Conc. H₂SO₄ | Methanol | 4-6 hours | Reflux (approx. 65°C) | Methyl 2-(4-Chlorophenoxy)propanoate | 85-95% |

| 2. Hydrazinolysis | Methyl 2-(4-Chlorophenoxy)propanoate | Hydrazine Hydrate | - | Methanol | 2-4 hours | Room Temperature | This compound | 80-90% |

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-Chlorophenoxy)propanoate (Esterification)

This procedure is based on the general principles of Fischer esterification.[1][2]

Materials:

-

2-(4-Chlorophenoxy)propanoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Chlorophenoxy)propanoic acid (1.0 eq).

-

Add an excess of anhydrous methanol to act as both reactant and solvent (approximately 10-20 volumes relative to the carboxylic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(4-Chlorophenoxy)propanoate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol is adapted from general procedures for the synthesis of hydrazides from esters.[3][4]

Materials:

-

Methyl 2-(4-Chlorophenoxy)propanoate

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Methanol

-

Cold distilled water

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve Methyl 2-(4-Chlorophenoxy)propanoate (1.0 eq) in methanol (approximately 10 volumes) in a flask equipped with a magnetic stir bar.

-

To this stirring solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, pour the mixture into cold distilled water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water.

-

Dry the product under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture for further purification.

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Methanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt and optimize the described conditions based on their specific laboratory settings and desired scale of production.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid - Google Patents [patents.google.com]

- 3. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazinolysis-N-reacetylation of glycopeptides and glycoproteins. Model studies using 2-acetamido-1-N-(L-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosy lamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactive Landscape of 2-(4-Chlorophenoxy)propanehydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the specific biological activities of 2-(4-Chlorophenoxy)propanehydrazide and its immediate derivatives is limited in publicly available scientific literature. Therefore, this guide provides an in-depth overview of the biological activities of structurally related compounds, primarily focusing on derivatives containing a chlorophenoxy moiety and a hydrazide or hydrazone functional group. The findings presented herein are extrapolated from these analogs to provide insights into the potential therapeutic applications of the core topic compound.

Introduction: The Therapeutic Potential of Chlorophenoxy Hydrazide Scaffolds

The amalgamation of a chlorophenoxy group with a propanehydrazide backbone presents a chemical scaffold with significant potential for diverse biological activities. The individual components contribute to the overall pharmacological profile. The chlorophenoxy moiety is a common feature in various herbicides and drugs, known to influence lipophilicity and receptor interactions. The hydrazide and its corresponding hydrazone derivatives are recognized pharmacophores, integral to numerous compounds with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This guide explores the synthesized biological data of analogous compounds to illuminate the potential of this compound derivatives in drug discovery.

Synthesis and Chemical Profile

The synthesis of this compound derivatives typically begins with the corresponding 2-(4-chlorophenoxy)propanoic acid. This precursor undergoes esterification followed by reaction with hydrazine hydrate to yield the core hydrazide. Subsequent condensation with various aldehydes or ketones can then generate a library of hydrazone derivatives.

General Synthesis Workflow:

Caption: General synthesis route for this compound and its hydrazone derivatives.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents. The presence of the azometine group (-NHN=CH-) is crucial for their biological activity. Research on analogous structures containing chlorophenyl moieties demonstrates significant antibacterial and antifungal properties.

Antibacterial Activity

Derivatives featuring a chlorophenyl group have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the bacterial cell wall.

Table 1: Antibacterial Activity of Selected Chlorophenyl Hydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone with 2,4-dichloro moiety (3b) | Proteus mirabilis | 12.5 | [1] |

| Hydrazone with 2,4-dichloro moiety (3b) | Staphylococcus aureus | 25 | [1] |

| Hydrazone with 2,4-dichloro moiety (3b) | Campylobacter fetus | 25 | [1] |

| Hydrazone with 2,4-dichloro moiety (3b) | MRSA | 25 | [1] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [2][3] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [2][3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antifungal Activity

The antifungal potential of chlorophenyl-containing compounds has been investigated against various fungal pathogens. These derivatives can interfere with fungal cell membrane integrity and essential metabolic pathways. For instance, a study on hydrazine-based compounds highlighted their efficacy against Candida albicans.[4]

Table 2: Antifungal Activity of Selected Chlorophenyl Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 1-(4'-chlorophenyl)-2-phenylethanol | Botrytis cinerea | - | [5] |

| 1-(4'-chlorophenyl)-2-phenylethanol | Colletotrichum gloeosporioides | - | [5] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-256 | [3] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 32-256 | [3] |

Anticancer Activity

The cytotoxic potential of hydrazone derivatives against various cancer cell lines is an active area of research. The presence of a chlorophenyl ring can enhance the anticancer activity of these molecules. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Table 3: Anticancer Activity of Selected Chlorophenyl and Hydrazone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-s-triazine with N-(4-chlorophenyl) | A549 (Lung) | - | [6] |

| Pyrazolyl-s-triazine with N-(4-chlorophenyl) | MCF-7 (Breast) | - | [6] |

| 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine | Hepatocellular Carcinoma | - | [6] |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | < 0.01–0.02 (GI50) | [7] |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Colon Cancer (SW-620) | < 0.01–0.02 (GI50) | [7] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.

Proposed Anticancer Mechanism of Action:

Caption: A potential signaling pathway for the anticancer activity of chlorophenyl hydrazone derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of biological activity. Below are generalized methodologies for key assays based on the reviewed literature.

Synthesis of Hydrazide-Hydrazones

-

Esterification of the Carboxylic Acid: The precursor carboxylic acid (e.g., 2-(4-chlorophenoxy)propanoic acid) is refluxed with an alcohol (typically methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). The resulting ester is then isolated and purified.[8]

-

Formation of the Hydrazide: The synthesized ester is refluxed with an excess of hydrazine hydrate in an alcoholic solvent. After completion of the reaction, the mixture is cooled, and the precipitated hydrazide is filtered, washed, and dried.[8][9]

-

Synthesis of Hydrazones: The hydrazide is dissolved in a suitable solvent (e.g., ethanol or methanol), and a slight molar excess of the desired aldehyde or ketone is added, often with a catalytic amount of glacial acetic acid. The mixture is refluxed until a precipitate forms. The resulting hydrazone is then filtered, washed, and recrystallized.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination:

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

While direct data on this compound derivatives is sparse, the analysis of structurally similar compounds strongly suggests a promising future for this chemical class in therapeutic applications. The chlorophenoxy and hydrazide-hydrazone moieties appear to synergistically contribute to potent antimicrobial and anticancer activities.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Key areas for investigation include:

-

Broad-spectrum antimicrobial screening: Testing against a wide range of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Anticancer profiling: Evaluating cytotoxicity against a panel of diverse cancer cell lines and elucidating the specific molecular targets and mechanisms of action.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the substituents on the aromatic rings to optimize potency and selectivity.

-

In vivo efficacy and toxicity studies: Progressing the most promising lead compounds into animal models to assess their therapeutic potential and safety profiles.

The exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Small organic molecules with anticancer activity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of 2-(4-Chlorophenoxy)propanehydrazide: A Technical Guide for Researchers

Disclaimer: Detailed mechanistic studies specifically elucidating the mode of action of 2-(4-Chlorophenoxy)propanehydrazide are not extensively available in the public domain. This guide provides a comprehensive overview based on the known biological activities of structurally related compounds, particularly its isomers and the broader class of hydrazide-containing molecules. The potential mechanisms described herein are inferred and require experimental validation for this specific chemical entity.

Executive Summary

This compound belongs to the diverse chemical family of hydrazides, which are recognized for a wide spectrum of biological activities. While direct research on this specific compound is limited, comparative studies indicate it possesses biological activity, albeit potentially less potent than its structural isomers. This document synthesizes the available data and explores the probable mechanisms of action by drawing parallels with closely related phenoxy hydrazide and hydrazone derivatives. The focus is on potential anticancer activities, as this is the primary context in which the compound and its analogs have been evaluated. This guide will delve into the structural features, comparative biological data, and hypothesized signaling pathways, providing a foundational resource for researchers and drug development professionals interested in this class of compounds.

Comparative Biological Activity

Direct quantitative data for this compound is sparse. However, a comparative study provides insight into its anticancer potential relative to its positional isomer, 2-(3-Chlorophenoxy)propanohydrazide.

| Compound | Cancer Cell Line | IC50 (µM) | Comparative Potency |

| This compound | MCF-7 | >15 | Reduced anticancer activity observed when compared to the 3-chloro positional isomer. |

| 2-(3-Chlorophenoxy)propanohydrazide | MCF-7 | 10.25 | Demonstrates superior anticancer activity, suggesting the position of the chloro group is critical for efficacy. |

Table 1: Comparative in vitro anticancer activity of this compound and its 3-chloro isomer.

Postulated Mechanisms of Action of Structurally Related Hydrazide Compounds

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a key pharmacophore responsible for a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The mechanism of action for anticancer activity in this class of compounds is often multifaceted. Based on studies of various hydrazide derivatives, the following pathways are proposed as potential mechanisms for this compound.

Induction of Apoptosis

A primary mechanism by which many hydrazide-containing compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial-mediated) and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: Some hydrazide metal complexes have been shown to induce the production of ROS within cancer cells.[2] This oxidative stress can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

-

Modulation of Apoptotic Proteins: Studies on benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone have revealed an upregulation of pro-apoptotic proteins such as caspase-8 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the balance of apoptotic regulators pushes the cell towards apoptosis.

Caption: Postulated Apoptosis Induction Pathway by Hydrazide Compounds.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy of anticancer agents. Various hydrazide derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.

-

G2/M Phase Arrest: Certain copper complexes of hydrazones target cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest in the G2/M phase.[2]

-

S Phase Arrest: Other derivatives, such as some 1,3-thiazoles containing a hydrazide-hydrazone moiety, have been found to induce cell cycle arrest in the S phase.[3]

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(4-Chlorophenoxy)propanehydrazide: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 2-(4-Chlorophenoxy)propanehydrazide based on available scientific literature for structurally related compounds. Direct experimental data on this compound is limited; therefore, the information presented herein is largely inferred from studies on analogous hydrazone and chlorophenoxy derivatives.

Introduction

This compound belongs to the hydrazone class of organic compounds, which are characterized by a nitrogen-nitrogen single bond and a carbon-nitrogen double bond. This structural motif has been identified as a pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic potential, including anticancer and antimicrobial activities. The presence of the chlorophenoxy group may further influence the biological activity and pharmacokinetic properties of the molecule. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth analysis of the potential therapeutic targets of this compound by examining the established mechanisms of action of its structural analogs.

Potential Therapeutic Targets in Oncology

Hydrazone derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Several studies have highlighted the potential of hydrazone derivatives to act as inhibitors of various protein kinases that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are key drivers in many cancers. Some hydrazone derivatives have been shown to inhibit their activity, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.

-

Tropomyosin Receptor Kinase A (TRKA): TRKA is another receptor tyrosine kinase that, when activated, can promote tumor growth and survival. Certain hydrazone derivatives have demonstrated inhibitory activity against TRKA.

-

Microtubule Affinity Regulating Kinase 4 (MARK4): MARK4 is a serine/threonine kinase involved in microtubule dynamics and cell division. Its inhibition by hydrazone compounds can lead to mitotic arrest and apoptosis in cancer cells.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Some novel hydrazone derivatives have been shown to exhibit anticancer activity through the inhibition of this pathway.

Induction of Apoptosis

A common mechanism of action for many anticancer hydrazones is the induction of programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways, often as a consequence of other cellular stresses induced by the compound, such as kinase inhibition or DNA damage.

Downregulation of Interleukin-6 (IL-6)

Interleukin-6 is a cytokine that can promote inflammation and tumorigenesis. Novel hydrazone derivatives have been identified that exert their anti-hepatocellular carcinoma activities through the downregulation of IL-6.

Potential Antimicrobial Targets

The hydrazone moiety is considered crucial for the antimicrobial activity observed in this class of compounds. While the precise molecular targets are diverse and can be species-specific, the general mechanisms often involve interference with essential cellular processes.

The antimicrobial activity of chlorophenoxy-containing compounds has also been noted, suggesting that this part of the molecule may contribute to the overall effect, potentially by disrupting microbial cell membranes or inhibiting key enzymes.

Data Presentation: Biological Activity of Structurally Related Hydrazone Derivatives

The following tables summarize the quantitative biological activity data for various hydrazone derivatives, providing an indication of the potential potency of compounds like this compound.

Table 1: Anticancer Activity of Hydrazone Derivatives (IC50 values)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl-hydrazone derivative | HCT116 | Not specified, dose-dependent | [1] |

| Sulfonamide-based hydrazone | EC9706 | 1.09 ± 0.03 | [1] |

| Sulfonamide-based hydrazone | EC109 | 2.79 ± 0.45 | [1] |

| Novel Hydrazone MVB1 | Ishikawa (2D) | 8.3 ± 0.5 | [1] |

| Novel Hydrazone MVB2 | Ishikawa (2D) | 9.0 ± 1.2 | [1] |

| Novel Hydrazone MVB1 | Ishikawa (3D) | 49.9 ± 2 | [1] |

| Novel Hydrazone MVB2 | Ishikawa (3D) | 20.6 ± 1.9 | [1] |

| Quinoline Hydrazide 16 | SH-SY5Y | 5.7 | [2] |

| Quinoline Hydrazide 16 | Kelly | 2.4 | [2] |

| Quinoline Hydrazide 17 | SH-SY5Y | 2.9 | [2] |

| Quinoline Hydrazide 17 | Kelly | 1.3 | [2] |

| Quinoline Hydrazide 17 | MCF-7 | 14.1 | [2] |

| Quinoline Hydrazide 17 | MDA-MB-231 | 18.8 | [2] |

| Salicylic acid hydrazone 3e | TRKA Inhibition | 0.111 | [3] |

| Salicylic acid hydrazone 11 | TRKA Inhibition | 0.614 | [3] |

Table 2: Antimicrobial Activity of Hydrazone and Chlorophenoxy Derivatives (MIC values)

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [4] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [4] |

| Lactic acid hydrazide-hydrazone 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [5] |

| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95-7.81 | [5] |

| Pyrimidine derivative 19 | E. coli | 12.5 | [5] |

| Pyrimidine derivative 19 | S. aureus | 6.25 | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are representative methodologies for key experiments cited in the literature for hydrazone derivatives.

Synthesis of Hydrazide-Hydrazone Derivatives

A common synthetic route to hydrazide-hydrazones involves a two-step process:

-

Formation of the Hydrazide: The corresponding carboxylic acid ester is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the resulting hydrazide precipitate is filtered, washed, and dried.

-

Condensation to form the Hydrazone: The synthesized hydrazide is then reacted with an appropriate aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The mixture is refluxed, and upon cooling, the hydrazone product crystallizes out and can be purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few more hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

-

Assay Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a substrate (often a peptide that can be phosphorylated by the kinase), ATP, and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.

-

Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

Mandatory Visualizations

Caption: Potential anticancer signaling pathways targeted by this compound analogs.

Caption: General experimental workflow for the synthesis and biological evaluation of hydrazone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antifungal Activity of 2-(4-chlorophenoxy)acetic acid Hydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including notable antifungal efficacy. This technical guide focuses on the antifungal potential of derivatives of 2-(4-chlorophenoxy)acetic acid hydrazide. We provide a comprehensive overview of the synthesis, proposed mechanisms of action, and a summary of the antifungal activity of structurally related compounds. Detailed experimental protocols for synthesis and in vitro antifungal screening are presented to facilitate further research and development in this area.

Introduction

Hydrazones, characterized by the azomethine group (–NH–N=CH–), have garnered significant attention in medicinal chemistry due to their synthetic accessibility and diverse pharmacological properties. These compounds have been reported to possess antibacterial, anticonvulsant, anti-inflammatory, and anticancer activities.[1] Their antifungal potential is particularly noteworthy, with numerous studies demonstrating efficacy against a range of pathogenic fungi. The core structure of 2-(4-chlorophenoxy)acetic acid hydrazide offers a versatile scaffold for the synthesis of a library of derivatives. The presence of the chlorophenoxy moiety is a common feature in various bioactive molecules, and its combination with the hydrazide-hydrazone pharmacophore presents a promising avenue for the discovery of novel antifungal agents. This guide aims to provide a detailed technical overview for researchers interested in exploring this chemical space.

Synthesis of 2-(4-chlorophenoxy)acetic acid Hydrazide Derivatives

The synthesis of the target hydrazone derivatives is a two-step process. The first step involves the preparation of the key intermediate, 2-(4-chlorophenoxy)acetic acid hydrazide, from the corresponding ester. The second step is the condensation of this hydrazide with various aromatic or heteroaromatic aldehydes to yield the final hydrazone derivatives.

Synthesis of 2-(4-chlorophenoxy)acetic acid hydrazide

The starting material, 2-(4-chlorophenoxy)acetic acid, can be synthesized from 4-chlorophenol and chloroacetic acid. The subsequent conversion to the methyl or ethyl ester, followed by hydrazinolysis, yields the desired hydrazide intermediate.

General Synthesis of Hydrazone Derivatives

The hydrazone derivatives are typically synthesized by refluxing equimolar amounts of 2-(4-chlorophenoxy)acetic acid hydrazide and a selected aldehyde in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[2] The reaction progress is monitored by thin-layer chromatography. The resulting solid product is then isolated by filtration and purified by recrystallization.

Caption: General workflow for the synthesis of 2-(4-chlorophenoxy)acetic acid hydrazide derivatives.

Antifungal Activity

While specific antifungal data for derivatives of 2-(4-chlorophenoxy)acetic acid hydrazide are not extensively reported in the available literature, the antifungal activity of structurally similar hydrazone compounds provides valuable insights into their potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some hydrazone derivatives containing chloro-substituents against various fungal pathogens. This data can serve as a benchmark for future studies on the target compounds.

| Compound Structure | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone with 2,4-dichloro moiety | Candida albicans | Comparable to Fluconazole | [3] |

| Hydrazone with 2,4-dichloro moiety | Aspergillus niger | Comparable to Fluconazole | [3] |

| 4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazide derivative | Staphylococcus aureus | 32-64 | [1] |

| 4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazide derivative | Bacillus subtilis | 32-64 | [1] |

| 4-chlorophenylsulfonyl acid hydrazone derivative | Staphylococcus aureus | Moderate activity | [1] |

Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential antifungal activity of 2-(4-chlorophenoxy)acetic acid hydrazide derivatives.

Experimental Protocols

Synthesis of 2-(4-chlorophenoxy)acetic acid hydrazide

-

To a solution of ethyl 2-(4-chlorophenoxy)acetate (1 mole) in absolute ethanol (200 mL), add hydrazine hydrate (1.2 moles).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the completion of the reaction using thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(4-chlorophenoxy)acetic acid hydrazide.

-

The product can be purified by recrystallization from ethanol.

General Procedure for the Synthesis of Hydrazone Derivatives

-

Dissolve 2-(4-chlorophenoxy)acetic acid hydrazide (10 mmol) in ethanol (50 mL) by warming.

-

To this solution, add the desired substituted aldehyde (10 mmol).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).[2]

-

Characterize the final compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27-A method for yeasts.[4]

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline (0.85%).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.0625 to 64 µg/mL or higher, depending on the expected potency.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

For some fungi and compounds, a fungistatic effect might be observed, and the endpoint can be defined as a certain percentage of growth inhibition (e.g., 50% or 80%).

-

Potential Mechanism of Action

The precise mechanism of action for 2-(4-chlorophenoxy)acetic acid hydrazide derivatives has not been fully elucidated. However, studies on structurally related antifungal hydrazones suggest several plausible mechanisms. One proposed mechanism involves the disruption of the fungal cell membrane integrity. Another potential pathway is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell, leading to damage of cellular components like DNA and proteins, and ultimately apoptosis.[5]

Caption: Plausible mechanisms of antifungal action for hydrazone derivatives.

Conclusion and Future Directions

Derivatives of 2-(4-chlorophenoxy)acetic acid hydrazide represent a promising scaffold for the development of novel antifungal agents. Their straightforward synthesis and the potential for diverse substitutions allow for the creation of large compound libraries for screening. While further research is needed to establish a clear structure-activity relationship and to elucidate the precise mechanism of action, the information presented in this guide provides a solid foundation for initiating such investigations. Future work should focus on the synthesis and systematic in vitro and in vivo evaluation of a focused library of these derivatives against a broad panel of clinically relevant fungal pathogens, including resistant strains. Such studies will be crucial in determining the therapeutic potential of this compound class.

References

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

In-Vitro Evaluation of 2-(4-chlorophenoxy)propanehydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro evaluation of 2-(4-chlorophenoxy)propanehydrazide, a synthetic compound belonging to the hydrazide class of molecules. While specific data on this particular derivative is limited, this document synthesizes available information and provides a framework for its evaluation based on established methodologies for analogous hydrazide and hydrazone compounds. This guide covers potential biological activities, including anticancer, antimicrobial, and antioxidant effects, and furnishes detailed experimental protocols for their assessment. Furthermore, it visualizes relevant signaling pathways and experimental workflows to aid in the design and interpretation of in-vitro studies.

Introduction

Hydrazide-hydrazone derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural motif of this compound, featuring a chlorophenoxy group and a propanehydrazide moiety, suggests its potential as a bioactive agent. This guide aims to provide researchers with a detailed technical resource for the in-vitro characterization of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process, which is analogous to the synthesis of other hydrazide derivatives. A representative synthetic route is outlined below.

General Synthesis Protocol

A common method for synthesizing hydrazides involves the reaction of a corresponding ester with hydrazine hydrate. The precursor ester, ethyl 2-(4-chlorophenoxy)propanoate, can be synthesized from 4-chlorophenol and ethyl 2-bromopropanoate.

Experimental Workflow: Synthesis of this compound

Caption: General synthetic scheme for this compound.

In-Vitro Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit a range of biological effects. The primary areas of investigation include its anticancer, antimicrobial, and antioxidant potential.

Anticancer Activity

Hydrazide derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Quantitative Data:

Limited data is available for this compound. A study comparing it to its 3-chloro isomer reported its activity against the MCF-7 breast cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | MCF-7 | Not specified | > 15 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: Apoptosis Induction

Hydrazide compounds may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: Putative intrinsic apoptosis pathway modulated by hydrazides.

Antimicrobial Activity

The hydrazide moiety is a key pharmacophore in several antimicrobial agents. The activity of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data:

While no specific MIC values for this compound were found, related hydrazone compounds have shown activity against various microbes. For instance, some hydrazones with a 2,4-dichloro moiety have demonstrated MIC values ranging from 12.5 to 100 µg/mL against strains like Proteus mirabilis and methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

| Compound Class | Microorganism | MIC Range (µg/mL) |

| Hydrazones with 2,4-dichloro moiety | P. mirabilis, MRSA | 12.5 - 100 |

Antioxidant Activity

The hydrazide functional group can act as a hydrogen donor, suggesting that this compound may possess radical scavenging properties.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of this compound to the DPPH solution. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a compound with potential for various biological activities, warranting further in-vitro investigation. This technical guide provides a foundational framework for researchers to explore its anticancer, antimicrobial, and antioxidant properties. The provided experimental protocols and visualized pathways are intended to facilitate the design of robust studies and the interpretation of their outcomes. While specific data for this compound remains scarce, the methodologies and principles outlined here, derived from research on analogous hydrazide-hydrazone compounds, offer a clear path forward for its comprehensive in-vitro evaluation. Further studies are essential to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of novel hydrazide-hydrazone derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] This document details the key spectroscopic techniques used for their characterization, provides standardized experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction to Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are a class of organic compounds characterized by the azometine group (-NHN=CH-).[2] They are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or a ketone.[3] The pharmacological interest in these derivatives stems from their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][4] The biological activity is often attributed to the presence of the hydrazone pharmacophore (-C=N-NH-C=O). The structural versatility of hydrazide-hydrazones allows for the fine-tuning of their physicochemical and biological properties through the introduction of various substituents, making them promising candidates for drug discovery and development.

Spectroscopic Characterization

The structural elucidation of novel hydrazide-hydrazone derivatives relies on a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in hydrazide-hydrazone derivatives. The characteristic absorption bands provide direct evidence of the formation of the hydrazone linkage.

Table 1: Typical FT-IR Absorption Bands for Hydrazide-Hydrazone Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200 - 3400 | [5] |

| C=O (Amide I) | Stretching | 1640 - 1710 | [5] |

| C=N (Azomethine) | Stretching | 1570 - 1620 | [6] |

| N-N | Stretching | 1110 - 1170 | [6] |

| Aromatic C-H | Stretching | 2900 - 3100 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of hydrazide-hydrazone derivatives, including the stereochemistry around the C=N double bond.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Hydrazide-Hydrazone Derivatives

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Reference |

| -NH (Amide) | 11.0 - 12.5 | Singlet | [5] |

| -CH=N (Azomethine) | 8.0 - 9.0 | Singlet | [5] |

| Aromatic Protons | 6.5 - 8.5 | Multiplet | [5] |

| Aliphatic Protons | 0.8 - 4.5 | Various | [6] |

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Hydrazide-Hydrazone Derivatives

| Carbon | Typical Chemical Shift (ppm) | Reference |

| C=O (Amide) | 160 - 170 | [6] |

| C=N (Azomethine) | 140 - 155 | [6] |

| Aromatic Carbons | 110 - 150 | [6] |

| Aliphatic Carbons | 10 - 70 | [6] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized hydrazide-hydrazone derivatives and to study their fragmentation patterns, which can further confirm their structure. The molecular ion peak [M]⁺ is typically observed, and fragmentation often occurs at the labile N-N and C-N bonds.[7]

Table 4: Common Mass Spectrometry Fragmentation Patterns

| Fragment Ion | Description | Reference |

| [M+H]⁺, [M+Na]⁺ | Molecular ion adducts in soft ionization techniques. | [8] |

| Loss of R-CHO | Cleavage of the azomethine bond. | [7] |

| Loss of R'-CONHNH₂ | Cleavage of the amide bond. | [7] |

Experimental Protocols

General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazide-hydrazone derivatives via the condensation of a hydrazide with an aldehyde.

Materials:

-

Substituted hydrazide (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the substituted hydrazide (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

-

Add the substituted aldehyde (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazide-hydrazone derivative.[9]

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

-

Record the FT-IR spectra of the synthesized compounds as KBr pellets using a FT-IR spectrometer over the range of 4000-400 cm⁻¹.[9]

NMR Spectroscopy:

-

Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).

-

Use Tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

-

Obtain the mass spectra using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of novel hydrazide-hydrazone derivatives.

Caption: General workflow for synthesis and analysis.

Signaling Pathway: Apoptosis Induction

Certain hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[10][11] The diagram below illustrates a simplified representation of this signaling cascade.

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

The spectroscopic analysis of novel hydrazide-hydrazone derivatives is a critical step in their development as potential therapeutic agents. The combined use of FT-IR, NMR, and mass spectrometry provides a comprehensive structural characterization, which is essential for understanding their structure-activity relationships. The methodologies and data presented in this guide offer a foundational resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Antimicrobial Screening of 2-(4-Chlorophenoxy)propanehydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated antimicrobial screening process for the novel compound 2-(4-Chlorophenoxy)propanehydrazide. While specific experimental data for this molecule is not yet available in published literature, this document synthesizes information from structurally related compounds, including phenoxyacetic acid derivatives and various hydrazides, to project its potential antimicrobial profile and outline a robust screening strategy. This guide details the synthesis pathway, proposes relevant antimicrobial assays, and presents potential mechanisms of action based on the broader class of hydrazide-containing compounds. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the practical initiation of research. Furthermore, logical workflows and potential molecular interactions are visualized through diagrams generated using the DOT language. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the antimicrobial potential of this compound and its derivatives.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The core structure of this compound combines a 4-chlorophenoxy moiety, known to be present in various antimicrobial agents, with a propanehydrazide scaffold, a functional group associated with diverse pharmacological effects. This unique combination suggests that this compound is a compelling candidate for antimicrobial screening.

This whitepaper will explore the potential antimicrobial activity of this compound by examining the established properties of its constituent chemical motifs. It will provide a detailed roadmap for its synthesis and subsequent antimicrobial evaluation, including standardized protocols and data interpretation frameworks.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-chlorophenol and ethyl 2-bromopropanoate.

Methodological & Application

Application Notes and Protocols: 2-(4-Chlorophenoxy)propanehydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(4-Chlorophenoxy)propanehydrazide and its derivatives in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on potential antimicrobial and anticancer applications. While direct therapeutic applications of this compound in humans are not yet established, the broader class of chlorophenoxy-containing hydrazides and hydrazones has demonstrated significant biological activities.

Introduction

This compound is a chemical entity belonging to the class of hydrazides. The core structure, comprising a chlorophenoxy moiety linked to a propanohydrazide, serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. Research into related compounds has highlighted promising antimicrobial, antifungal, and anticancer properties, suggesting that this chemical class warrants further investigation in medicinal chemistry. Hydrazides are known precursors for the synthesis of various heterocyclic compounds and hydrazones, which are recognized pharmacophores in many biologically active molecules.

Potential Therapeutic Applications

Based on studies of structurally related compounds, this compound derivatives are potential candidates for development in the following areas:

-

Antimicrobial Agents: Derivatives of chlorophenoxy-containing hydrazides and hydrazones have shown activity against various bacterial and fungal strains.[1] These compounds could be explored for the development of new antibiotics and antifungals, particularly in the context of rising antimicrobial resistance.

-

Anticancer Agents: Several studies on related hydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][3][4] The proposed mechanisms often involve the induction of apoptosis through various cellular signaling pathways.

-

Herbicidal and Fungicidal Agents (Agrochemicals): While the focus of this document is medicinal chemistry, it is noteworthy that diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety have been extensively studied for their herbicidal and fungicidal activities in agriculture.[5][6][7] This dual activity spectrum can sometimes provide insights into conserved biological targets.

Data Presentation: Biological Activities of Related Compounds

The following tables summarize the quantitative biological activity data for derivatives structurally related to this compound. This data provides a baseline for understanding the potential efficacy of this class of compounds.

Table 1: Antimicrobial Activity of Related Hydrazone Derivatives

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Hydrazones with a 2,4-dichloro moiety | Proteus mirabilis | 12.5 | [8] |

| Hydrazones with a 2,4-dichloro moiety | Staphylococcus aureus | 25 | [8] |

| Hydrazones with a 2,4-dichloro moiety | Campylobacter fetus | 25 | [8] |

| Hydrazones with a 2,4-dichloro moiety | Methicillin-resistant S. aureus (MRSA) | 25 | [8] |

| Hydrazide hydrazone derivatives | Bacillus subtilis | 2.5 | [1] |

| Hydrazide hydrazone derivatives | Escherichia coli | 2.5 | [1] |

| Hydrazide hydrazone derivatives | Klebsiella pneumoniae | 2.5 | [1] |

| Nicotinic acid hydrazide-hydrazones | Pseudomonas aeruginosa | 0.19 - 0.22 | [9] |

Table 2: Anticancer Activity of Related Hydrazone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazones | MCF-7 (Breast) | 7.01 - 7.05 | [3] |

| N-Acyl Hydrazones | MCF-7 (Breast) | 7.52 - 25.41 | [4] |

| N-Acyl Hydrazones | PC-3 (Prostate) | 10.19 - 57.33 | [4] |

| Geranyl phloroacetophenone derivative | MCF-7 (Breast) | < 10 | [10] |

| Hydrazide-hydrazones | LN-229 (Glioblastoma) | 0.77 | |

| 5,5-diphenylhydantoin derivatives | MCF-7 (Breast) | 4.92 | [11] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on methodologies reported for similar compounds.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-(4-chlorophenoxy)propanoic acid.

Step 1: Esterification of 2-(4-Chlorophenoxy)propanoic Acid

-

Dissolve 2-(4-chlorophenoxy)propanoic acid in an excess of absolute methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl 2-(4-chlorophenoxy)propanoate.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 2-(4-chlorophenoxy)propanoate from Step 1 in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting solid is this compound. Purify by recrystallization from a suitable solvent like ethanol.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Micro-well Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include positive control (medium with inoculum, no compound) and negative control (medium only) wells. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

-